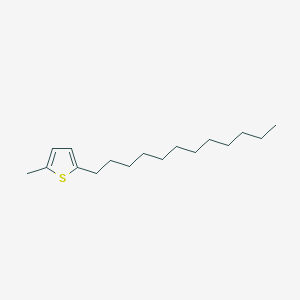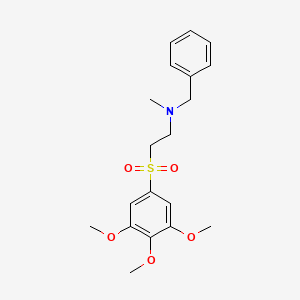
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is a complex organic compound with a unique structure that includes a benzenemethanamine core, a methyl group, and a sulfonyl group attached to a trimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- typically involves multiple steps, starting with the preparation of the benzenemethanamine core. This can be achieved through the reaction of benzyl chloride with methylamine under basic conditions. The resulting N-methylbenzenemethanamine is then reacted with 2-bromoethylsulfonyl chloride in the presence of a base to introduce the sulfonyl group. Finally, the trimethoxyphenyl group is introduced through a nucleophilic substitution reaction with 2,3,4-trimethoxyphenylboronic acid under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenemethanamine derivatives.
Applications De Recherche Scientifique
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites and preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenemethanamine, N-methyl-
- Benzenemethanamine, N-ethyl-
- Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-
Uniqueness
Benzenemethanamine, N-methyl-N-(2-((2,3,4-trimethoxyphenyl)sulfonyl)ethyl)- is unique due to the presence of the trimethoxyphenylsulfonyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
103595-57-9 |
|---|---|
Formule moléculaire |
C19H25NO5S |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
N-benzyl-N-methyl-2-(3,4,5-trimethoxyphenyl)sulfonylethanamine |
InChI |
InChI=1S/C19H25NO5S/c1-20(14-15-8-6-5-7-9-15)10-11-26(21,22)16-12-17(23-2)19(25-4)18(13-16)24-3/h5-9,12-13H,10-11,14H2,1-4H3 |
Clé InChI |
GYIKTPXZXCJXBN-UHFFFAOYSA-N |
SMILES canonique |
CN(CCS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
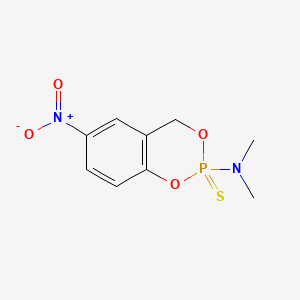
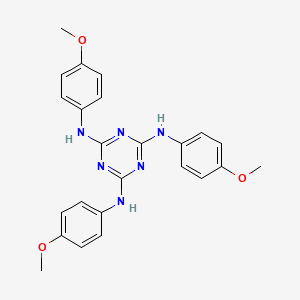
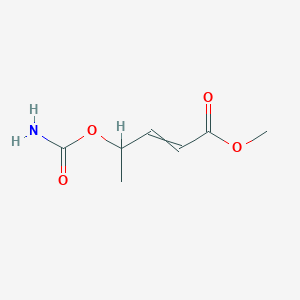

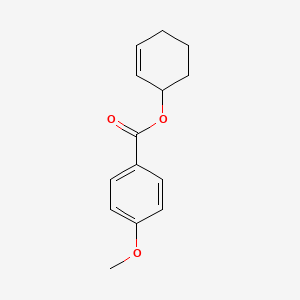
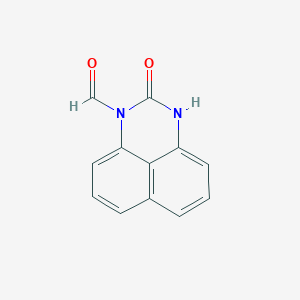
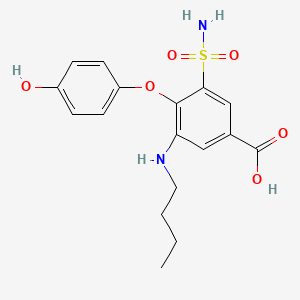
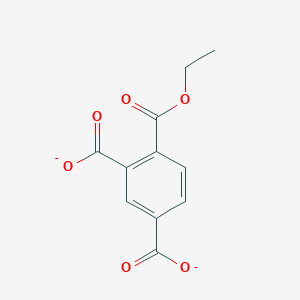

![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)

